molecular formula C21H28O5 B8636737 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester CAS No. 22485-51-4

5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester

Cat. No. B8636737
Key on ui cas rn: 22485-51-4
M. Wt: 360.4 g/mol
InChI Key: XYYCSQGLMVDENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998491B2

Procedure details

In a 3-L flask equipped with a stirrer, a thermometer and a dropping funnel, 110 g (522.39 mmol) of anhydrous trimellitic chloride (4-chlorocarbonylphthalic anhydride) and 770 g of 1,4-dioxane were placed and were stirred at room temperature in an atmosphere of a nitrogen gas. To the resulting mixture, a mixture of 92.70 g (497.52 mmol) of 1-dodecanol, 41.32 g (522.39 mmol) of pyridine and 370 g of 1,4-dioxane was added dropwise over 1 hour. The mixture was stirred at room temperature for further 5 hours, followed by dropwise addition of 570 g of pure water over 30 minutes. Pyridine hydrochloride separated in a reaction system was then dissolved, and a crystal of target 4-dodecyloxycarbonylphthalic anhydride separated out. The resulting mixture was stirred for further 1 hour, the precipitate was separated by filtration and was rinsed with pure water, was then dried at 50° C. under reduced pressure and thereby yielded 145.26 g (402.99 mmol) of 4-dodecyloxycarbonylphthalic anhydride as a white powder. The yield was 80.1% on the basis of 1-dodecanol and 77.1% on the basis of anhydrous trimellitic chloride.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
770 g
Type
reactant
Reaction Step Two
Quantity
92.7 g
Type
reactant
Reaction Step Three
Quantity
41.32 g
Type
reactant
Reaction Step Three
Quantity
370 g
Type
reactant
Reaction Step Three
Name
Quantity
570 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9](Cl)=[O:10])[C:4](Cl)=[O:5].[O:16]1CCOCC1.[CH2:22]([OH:34])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].N1C=CC=CC=1>O>[CH2:22]([O:34][C:9]([C:8]1[CH:7]=[C:3]2[C:4](=[O:16])[O:5][C:1](=[O:14])[C:2]2=[CH:13][CH:12]=1)=[O:10])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC(C(=O)Cl)=CC1)(=O)Cl
Step Two
Name
Quantity
770 g
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
92.7 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
41.32 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
370 g
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
Quantity
570 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature in an atmosphere of a nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-L flask equipped with a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Pyridine hydrochloride separated in a reaction system
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved
CUSTOM
Type
CUSTOM
Details
a crystal of target 4-dodecyloxycarbonylphthalic anhydride separated out
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for further 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the precipitate was separated by filtration
WASH
Type
WASH
Details
was rinsed with pure water
CUSTOM
Type
CUSTOM
Details
was then dried at 50° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 402.99 mmol
AMOUNT: MASS 145.26 g
YIELD: PERCENTYIELD 80.1%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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